molecular formula C13H16FN3O2 B2687511 1-(4-Fluorobenzyl)-3-(1-methyl-5-oxopyrrolidin-3-yl)urea CAS No. 1396810-73-3

1-(4-Fluorobenzyl)-3-(1-methyl-5-oxopyrrolidin-3-yl)urea

Cat. No. B2687511
CAS RN: 1396810-73-3
M. Wt: 265.288
InChI Key: VKBYQXJBOHFMOT-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzyl)-3-(1-methyl-5-oxopyrrolidin-3-yl)urea is a chemical compound that belongs to the class of urea derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science.

Scientific Research Applications

Orexin Receptor Antagonism and Compulsive Behavior

A study explored the role of orexin (OX) receptors in compulsive food consumption, utilizing various compounds, including one with a structure similar to "1-(4-Fluorobenzyl)-3-(1-methyl-5-oxopyrrolidin-3-yl)urea." It was found that antagonism at the OX1 receptor could significantly reduce binge eating in female rats without affecting standard food intake, suggesting a novel pharmacological approach for treating eating disorders with a compulsive component (Piccoli et al., 2012).

Imaging Agent Synthesis

Another study detailed the synthesis of a potent nonpeptide CCR1 antagonist, labeled with [18F], for use as an imaging agent. This compound, structurally related to "1-(4-Fluorobenzyl)-3-(1-methyl-5-oxopyrrolidin-3-yl)urea," was synthesized using a module-assisted procedure, showcasing the potential of fluorobenzyl ureas in developing novel imaging agents for diagnostic purposes (Mäding et al., 2006).

Neuropeptide S Antagonism

Research into neuropeptide S (NPS) antagonists identified compounds with a benzyl urea structure as potent antagonists. The study emphasizes the critical role of the urea functionality for antagonist activity, indicating the potential of such compounds in the development of treatments for disorders modulated by NPS (Zhang et al., 2008).

Chemical Synthesis and Modification

A study on the modification of alkaloids through the reaction with methylbenzyl-isocyanate to produce ureas highlights the versatility of benzyl ureas in chemical synthesis and modification of natural products. This research provides insights into the synthesis of physiologically active compounds and their potential therapeutic applications (Brossi, 1985).

Metabolism and Pharmacokinetics

Investigations into the metabolism of AG7088, a peptidomimetic inhibitor, in liver microsomes from various species, demonstrate the utility of benzyl ureas in pharmacokinetic studies. The study elucidates the metabolic pathways and potential implications for drug development and safety assessment (Zhang et al., 2001).

properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-(1-methyl-5-oxopyrrolidin-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FN3O2/c1-17-8-11(6-12(17)18)16-13(19)15-7-9-2-4-10(14)5-3-9/h2-5,11H,6-8H2,1H3,(H2,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKBYQXJBOHFMOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1=O)NC(=O)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorobenzyl)-3-(1-methyl-5-oxopyrrolidin-3-yl)urea

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